molecular formula C20H17ClN2O3 B2452601 N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034457-14-0

N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B2452601
CAS No.: 2034457-14-0
M. Wt: 368.82
InChI Key: PTWHCVTXLCUUEP-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a furan-substituted benzyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 3-chloro-2-methylaniline to form the corresponding oxalyl chloride intermediate.

    Coupling with 4-(furan-3-yl)benzylamine: The oxalyl chloride intermediate is then reacted with 4-(furan-3-yl)benzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and oxalamide moieties.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The chloro and furan groups may interact with enzymes or receptors, leading to modulation of their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)urea: Similar structure but with a urea moiety instead of oxalamide.

    N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of both chloro and furan groups, which can impart distinct chemical and biological properties. The oxalamide moiety also provides additional sites for hydrogen bonding, enhancing its potential interactions with biological targets.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-13-17(21)3-2-4-18(13)23-20(25)19(24)22-11-14-5-7-15(8-6-14)16-9-10-26-12-16/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWHCVTXLCUUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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